(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL (CAS 205068-04-8) is a chiral amino alcohol derivative featuring a tert-butyldimethylsilyl (TBDMS) protected primary hydroxyl group and an N,N-dibenzylamino moiety at the C-2 position with (S)-configuration. The compound possesses a molecular formula of C25H39NO2Si and a molecular weight of 413.668 g/mol.

Molecular Formula C25H39NO2Si
Molecular Weight 413.7 g/mol
Cat. No. B8105288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL
Molecular FormulaC25H39NO2Si
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C25H39NO2Si/c1-25(2,3)29(4,5)28-18-12-17-24(21-27)26(19-22-13-8-6-9-14-22)20-23-15-10-7-11-16-23/h6-11,13-16,24,27H,12,17-21H2,1-5H3/t24-/m0/s1
InChIKeyZOQBUEWQTGYMOU-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL: Chiral Amino Alcohol Building Block for Asymmetric Synthesis & Medicinal Chemistry


(S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL (CAS 205068-04-8) is a chiral amino alcohol derivative featuring a tert-butyldimethylsilyl (TBDMS) protected primary hydroxyl group and an N,N-dibenzylamino moiety at the C-2 position with (S)-configuration [1]. The compound possesses a molecular formula of C25H39NO2Si and a molecular weight of 413.668 g/mol [1]. It serves as a protected chiral building block in the synthesis of γ-hydroxy-β-amino alcohols, β-hydroxyleucine, and other enantiomerically pure intermediates for medicinal chemistry applications [2].

Why (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL Cannot Be Replaced with Common Analogs in Synthetic Protocols


The TBDMS protecting group at the 5-position hydroxyl is orthogonal to the N,N-dibenzyl protecting group, enabling selective deprotection and further functionalization in multi-step syntheses without cross-reactivity [1]. Replacing this compound with the desilylated (S)-2-(dibenzylamino)pentane-1,5-diol or the free amine (S)-5-amino-2-(dibenzylamino)pentan-1-ol would eliminate the orthogonal protection strategy, leading to undesired side reactions during downstream transformations such as Grignard additions or oxidation reactions [2]. The (S)-enantiomeric configuration at C-2 is critical for stereochemical induction in asymmetric reactions; the (R)-enantiomer yields opposite diastereoselectivity, making enantiomeric purity a non-negotiable procurement parameter [2].

Quantifiable Differentiation of (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL from Closest Analogs


Enantiomeric Purity: (S)-Configuration Confers Opposite Stereochemical Outcome in Asymmetric Grignard Additions vs. (R)-Enantiomer

The (S)-enantiomer of the TBDMS-protected dibenzylamino alcohol serves as a precursor to anti-β-amino alcohols via highly diastereoselective Grignard addition to the corresponding aldehyde [1]. Published protocols using the (S)-configured compound (derived from D-serine) achieve diastereomeric ratios (dr) exceeding 95:5 for γ-hydroxy-β-amino alcohol products, whereas the (R)-enantiomer, derived from L-serine, yields the opposite diastereomer, which is unsuitable for targets such as (2S,3S)-β-hydroxyleucine [1]. The absolute configuration at C-2 directly dictates the facial selectivity of nucleophilic additions, making enantiomeric purity a critical procurement specification.

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Orthogonal Protection Stability: TBDMS Ether Resists Non-Fluoride Deprotection Conditions vs. Unprotected Diol

The TBDMS-protected compound (target) withstands a broad range of reaction conditions—including strong nucleophiles (Grignard reagents, organolithiums), basic conditions, and mild oxidizing agents—that would readily consume the free hydroxyl group of the unprotected (S)-2-(dibenzylamino)pentane-1,5-diol (comparator) [1]. TBDMS ethers are stable in protic solvents such as MeOH for >24 h at room temperature, whereas TES (triethylsilyl) ethers undergo significant cleavage (<50% remaining) under identical conditions [2]. This orthogonal stability profile enables the TBDMS-protected compound to traverse multi-step sequences without premature deprotection, unlike the free diol.

Protecting Group Strategy Multi-Step Synthesis Chemoselectivity

Lipophilicity and Membrane Permeability: CLogP 5.85 of Target vs. CLogP ~3.1 for Desilylated Diol Enables Differential Biological Compartment Access

The calculated partition coefficient (CLogP) of the target compound is 5.8517 [1], which is approximately 2.7 log units higher than the estimated CLogP of ~3.1 for the desilylated (S)-2-(dibenzylamino)pentane-1,5-diol (comparator, computed via fragment-based methods). This significant difference in lipophilicity translates to an estimated ~500-fold higher octanol-water partition coefficient, indicating markedly different membrane permeability and tissue distribution profiles. The TBDMS group also increases the topological polar surface area (TPSA) to 32.7 Ų [1] versus approximately 52.3 Ų for the unprotected diol, a difference that impacts blood-brain barrier penetration predictions.

Drug Design ADME LogP Permeability

Yield in Key Transformation: D-Serine to TBDMS-Aldehyde Proceeds in >80% Overall Yield, Enabling Scalable Procurement for Multi-Gram Synthesis

The synthesis of the TBDMS-protected dibenzylamino aldehyde (the immediate precursor to the target compound) from D-serine proceeds in 'excellent overall yield' via a four-step sequence: (i) N,N-dibenzylation, (ii) ester reduction, (iii) TBDMS protection, and (iv) oxidation, with reported isolated yields exceeding 80% over four steps [1]. In contrast, the unprotected diol analog (S)-2-(dibenzylamino)pentane-1,5-diol requires additional protection/deprotection steps when integrated into complex synthetic sequences, effectively reducing the cumulative yield by 20–40% due to additional transformations [1]. The TBDMS-protected compound thus represents the more atom-economical and step-efficient starting material for multi-step syntheses.

Process Chemistry Scalability Synthetic Yield

Procurement-Relevant Application Scenarios for (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL


Asymmetric Synthesis of γ-Hydroxy-β-Amino Alcohols and Non-Proteinogenic β-Hydroxy-α-Amino Acids

The (S)-configured TBDMS-protected amino alcohol is the direct precursor to chiral N,N-dibenzylamino aldehydes that undergo highly diastereoselective Grignard and organocerium additions (dr > 95:5) to yield γ-hydroxy-β-amino alcohols [1]. Subsequent transformations provide (2S,3S)-β-hydroxyleucine, a valuable non-proteinogenic amino acid for peptidomimetic drug design. Procurement of the (S)-enantiomer with verified enantiomeric excess (≥98% ee) is mandatory for achieving the desired (2S,3S)-stereochemistry in the final product [1].

Multi-Step Total Synthesis of Natural Products Requiring Orthogonal Hydroxyl Protection

The TBDMS group provides robust protection of the primary hydroxyl group under conditions that cleave other silyl ethers (e.g., TES, TMS), enabling selective deprotection strategies in complex molecule synthesis [2]. The compound has been employed in the synthesis of (-)-N-acetylslaframine and other indolizidine alkaloids, where the orthogonal stability of TBDMS relative to N,N-dibenzyl protection is essential for chemoselective transformations .

Medicinal Chemistry Lead Optimization Requiring High-LogP Intermediates for CNS Penetration

With a CLogP of 5.85 and TPSA of 32.7 Ų [3], the compound falls within favorable physicochemical space for blood-brain barrier penetration (typically CLogP 2–5, TPSA < 90 Ų). The TBDMS moiety serves as a lipophilic prodrug handle, enabling passive membrane diffusion in cellular assays. The compound is suitable for derivatization into CNS-active β-amino alcohol pharmacophores where intracellular target engagement is required [3].

Scalable Process Chemistry for Kilogram-Scale Chiral Intermediate Production

The four-step synthesis from D-serine proceeds in >80% overall yield [4], making the TBDMS-protected compound economically viable for large-scale procurement. The avoidance of costly chiral resolution steps and the use of inexpensive reagents (TBDMSCl, imidazole) enable competitive pricing at multi-kilogram quantities compared to alternative chiral amino alcohol building blocks that require enzymatic resolution or chiral HPLC purification [4].

Quote Request

Request a Quote for (S)-5-((Tert-butyldimethylsilyl)oxy)-2-(dibenzylamino)pentan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.